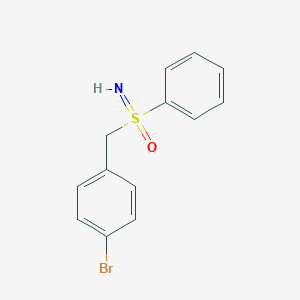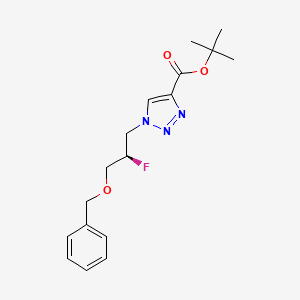
(R)-Tert-butyl 1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Tert-butyl 1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound, belonging to the family of triazoles, exhibits significant pharmacological and industrial potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (R)-Tert-butyl 1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate can involve multiple steps:
Benzylation: : Initially, the benzylation of a fluoropropyl derivative is carried out to introduce the benzyloxy group.
Triazole Formation: : The key step involves the cycloaddition reaction to form the 1H-1,2,3-triazole ring.
Carboxylation: : The carboxylate group is then introduced, often using tert-butyl esterification techniques to stabilize the compound.
Chiral Resolution: : This final step ensures the compound is in its (R)-enantiomer form, typically achieved through chiral chromatography.
Industrial Production Methods: Industrial-scale synthesis would typically involve:
Automated Flow Reactors: : These ensure consistent reaction conditions and high yields.
Optimized Catalysts: : To reduce reaction times and improve efficiency.
Purification Systems: : Advanced chromatographic and crystallization methods to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation, primarily affecting the benzyloxy group.
Reduction: : Reduction reactions might target the triazole ring, leading to ring-opening or modification.
Substitution: : Nucleophilic substitution reactions can occur at the fluoropropyl group.
Common Reagents and Conditions Used:
Oxidation: : Using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Employing hydrogenation or lithium aluminum hydride.
Substitution: : Using alkyl halides or other nucleophiles under basic conditions.
Major Products Formed from These Reactions:
Oxidation Products: : Formation of carboxylic acids or ketones.
Reduction Products: : Formation of amines or alcohols.
Substitution Products: : Varied alkylated derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(R)-Tert-butyl 1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate has numerous applications, including:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Serves as a probe in studying enzyme reactions and metabolic pathways.
Medicine: : Potentially useful in developing drugs for treating neurological disorders and cancers.
Industry: : Used in materials science for developing new polymers and coatings.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets:
Molecular Targets and Pathways Involved: : It can bind to enzymes involved in metabolic processes or receptors in neural pathways, modulating their activity. The fluoropropyl and triazole moieties play a crucial role in its binding affinity and selectivity.
Comparación Con Compuestos Similares
Compared to other triazole derivatives:
Uniqueness: : The presence of the benzyloxy and fluoropropyl groups provides enhanced pharmacokinetic properties and improved binding selectivity.
Similar Compounds: : Similar compounds include 1,2,3-triazole derivatives like 1-(2-fluoropropyl)-4-phenyl-1H-1,2,3-triazole and 4-tert-butyl 1-(3-phenoxy-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate, each having distinct variations in their chemical structure that impact their reactivity and applications.
Propiedades
IUPAC Name |
tert-butyl 1-[(2R)-2-fluoro-3-phenylmethoxypropyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c1-17(2,3)24-16(22)15-10-21(20-19-15)9-14(18)12-23-11-13-7-5-4-6-8-13/h4-8,10,14H,9,11-12H2,1-3H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFAVNRAMBWTSH-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(N=N1)CC(COCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CN(N=N1)C[C@H](COCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


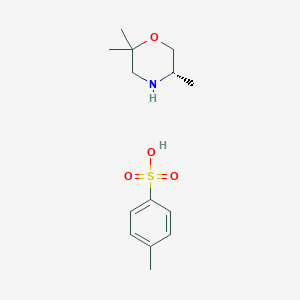
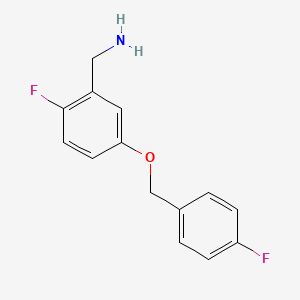
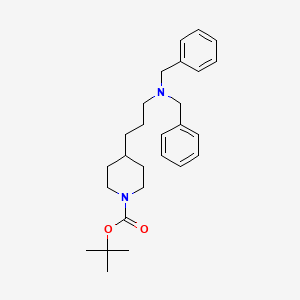
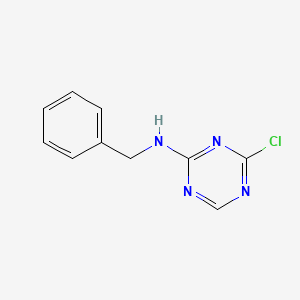
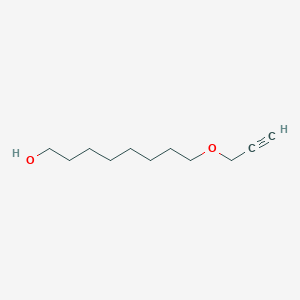
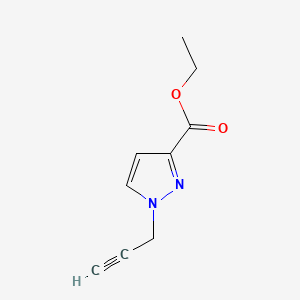
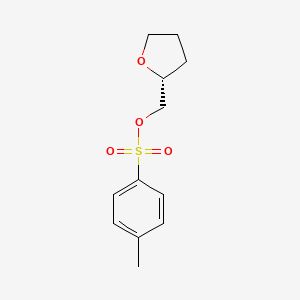

![5-Oxa-8-azaspiro[3.5]nonane hcl](/img/structure/B8104884.png)
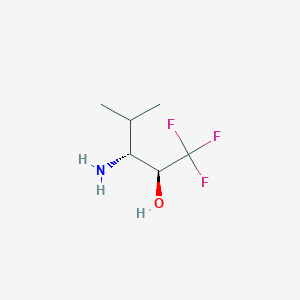
![Ethyl 2-methylbenzo[d]oxazole-7-carboxylate](/img/structure/B8104899.png)
